molecular formula C8H8OS2 B14628619 1,3-Benzodithiole, 2-methoxy- CAS No. 53301-48-7

1,3-Benzodithiole, 2-methoxy-

Cat. No.: B14628619
CAS No.: 53301-48-7
M. Wt: 184.3 g/mol
InChI Key: KPDMNMPVXNLAMZ-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2-methoxy- is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with a 1,3-dithiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2-methoxy- can be synthesized through various methods. One common approach involves the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S8) or selenium (Se). This reaction involves sulfur rearrangement and is conducted in the presence of cesium carbonate (Cs2CO3) . Another method involves the hydride reduction of 1,3-benzodithiole-2-thiones using reagents like diisobutylaluminum hydride (DIBAL) or borane-dimethyl sulfide complex (BH3×Me2S) in refluxing toluene .

Industrial Production Methods

Industrial production methods for 1,3-Benzodithiole, 2-methoxy- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, 2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or selenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like DIBAL and BH3×Me2S are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or selenol derivatives.

    Substitution: Various substituted benzodithioles depending on the electrophile used.

Scientific Research Applications

1,3-Benzodithiole, 2-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodithiole, 2-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

53301-48-7

Molecular Formula

C8H8OS2

Molecular Weight

184.3 g/mol

IUPAC Name

2-methoxy-1,3-benzodithiole

InChI

InChI=1S/C8H8OS2/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3

InChI Key

KPDMNMPVXNLAMZ-UHFFFAOYSA-N

Canonical SMILES

COC1SC2=CC=CC=C2S1

Origin of Product

United States

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